
Ácido decahidroquinolina-2-carboxílico
Descripción general
Descripción
Decahydroquinoline-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H17NO2. It is a derivative of quinoline, featuring a fully saturated quinoline ring system with a carboxylic acid functional group at the second position.
Aplicaciones Científicas De Investigación
Decahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings
Mecanismo De Acción
Mode of Action
Given its chemical structure, it may interact with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, or altering the structure or function of proteins .
Biochemical Pathways
Given its carboxylic acid group, it may be involved in decarboxylation reactions, which are crucial in many biochemical pathways .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Decahydroquinoline-2-carboxylic acid is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Análisis Bioquímico
Biochemical Properties
It is known that carboxylic acids, such as Decahydroquinoline-2-carboxylic acid, can participate in various biochemical reactions, including decarboxylation
Cellular Effects
Carboxylic acids can influence cell function by affecting cellular metabolism
Molecular Mechanism
Carboxylic acids can undergo decarboxylation, a process that involves the loss of CO2 . This process could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that carboxylic acids can undergo changes over time, such as decarboxylation .
Metabolic Pathways
Decahydroquinoline-2-carboxylic acid is likely involved in the metabolic pathway of 2-oxocarboxylic acids, which includes pyruvate, 2-oxobutanoate, oxaloacetate, and 2-oxoglutarate
Transport and Distribution
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decahydroquinoline-2-carboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of quinoline-2-carboxylic acid under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon. This reaction results in the reduction of the aromatic ring to a fully saturated decahydroquinoline structure .
Industrial Production Methods: Industrial production of decahydroquinoline-2-carboxylic acid typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: Decahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as alcohols, amines, and acyl chlorides are used under acidic or basic conditions
Major Products:
Oxidation: Quinoline-2-carboxylic acid.
Reduction: More saturated derivatives.
Substitution: Esters, amides, and other functionalized derivatives
Comparación Con Compuestos Similares
Quinoline-2-carboxylic acid: The unsaturated parent compound.
4-Hydroxy-2-quinolinecarboxylic acid: A hydroxylated derivative with distinct biological activities.
Quinoline-4-carboxylic acid: Another positional isomer with different chemical properties
Uniqueness: Decahydroquinoline-2-carboxylic acid is unique due to its fully saturated ring system, which imparts different chemical reactivity and biological properties compared to its unsaturated counterparts. This saturation can enhance its stability and alter its interaction with biological targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h7-9,11H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWCUPFNJXAUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC(N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
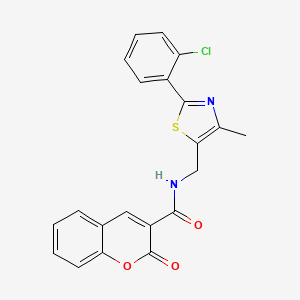

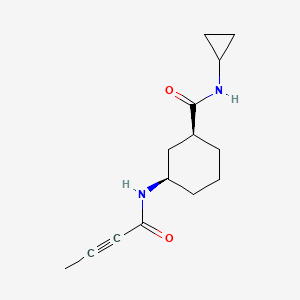

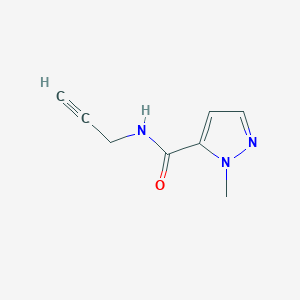
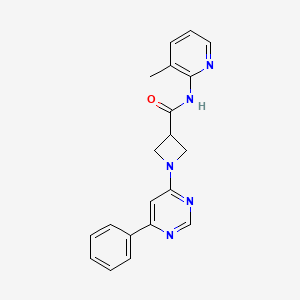

![N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2596278.png)

![8-(2,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596283.png)
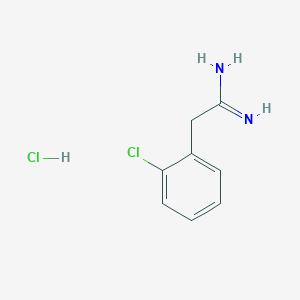
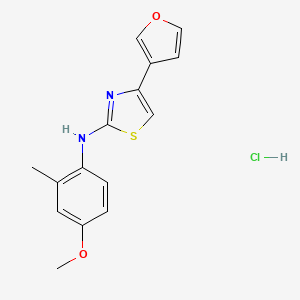
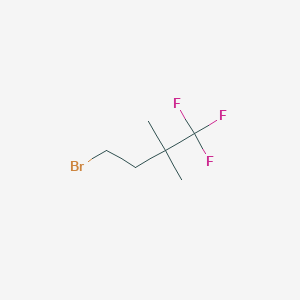
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2596292.png)
